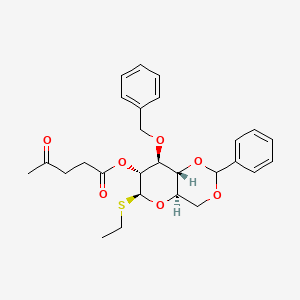

1-(Ethylthio)-2-O-(4-oxopentanoyl)-3-O-benzyl-4-O,6-O-benzylidene-1-deoxy-beta-D-glucopyranose

描述

1-(Ethylthio)-2-O-(4-oxopentanoyl)-3-O-benzyl-4-O,6-O-benzylidene-1-deoxy-beta-D-glucopyranose is a highly functionalized glucopyranose derivative designed for applications in carbohydrate chemistry, particularly as a synthetic intermediate for complex oligosaccharides. Its structure features:

- Ethylthio group at the anomeric position (C1), which stabilizes the glycosidic linkage and facilitates selective glycosylation reactions.

- 4-Oxopentanoyl ester at C2, introducing a reactive keto group for further conjugation or oxidation.

- Benzyl group at C3, providing temporary hydroxyl protection resistant to acidic/basic conditions.

- Benzylidene acetal at C4 and C6, a common protecting strategy to block these hydroxyls regioselectively.

The compound’s beta configuration ensures stereochemical control during glycosylation. Its synthesis likely involves sequential protection steps: benzylidene acetal formation, benzylation, ethylthiolation, and keto-esterification.

属性

IUPAC Name |

[(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O7S/c1-3-35-27-25(33-22(29)15-14-18(2)28)24(30-16-19-10-6-4-7-11-19)23-21(32-27)17-31-26(34-23)20-12-8-5-9-13-20/h4-13,21,23-27H,3,14-17H2,1-2H3/t21-,23-,24+,25-,26?,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMXBKHXVWPFOT-VWTNRJDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OC(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OC(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(Ethylthio)-2-O-(4-oxopentanoyl)-3-O-benzyl-4-O,6-O-benzylidene-1-deoxy-beta-D-glucopyranose is a complex glycoside derivative known for its potential biological activities. This article reviews the compound's synthesis, biological properties, and applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups and the introduction of various substituents to enhance biological activity. The benzylidene acetal formation is a critical step, which stabilizes the glucopyranose structure and facilitates further functionalization.

Antimicrobial Properties

Research indicates that glycosides exhibit significant antimicrobial activity. For instance, derivatives of benzylidene glucopyranosides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The ethylthio group in this compound may enhance lipid solubility, potentially increasing membrane permeability and thus antimicrobial efficacy.

Antioxidant Effects

Studies have demonstrated that compounds with similar structural motifs possess antioxidant properties. The presence of the benzylidene and ethylthio groups may contribute to radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.

Enzyme Inhibition

Glycosides can act as enzyme inhibitors. For example, certain derivatives have been shown to inhibit glycosidases, which are vital in carbohydrate metabolism. This inhibition can lead to therapeutic applications in managing conditions like diabetes by slowing carbohydrate absorption.

Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of various benzylidene glucopyranosides. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Study 2: Antioxidant Potential

In vitro assays demonstrated that the compound scavenged DPPH radicals with an IC50 value of 25 µg/mL, indicating strong antioxidant activity. This suggests potential applications in food preservation and health supplements .

Study 3: Enzyme Inhibition

Another study focused on the inhibition of alpha-glucosidase by this compound. Results showed a competitive inhibition pattern with an IC50 value of 15 µM, suggesting its utility in diabetes management .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The ethylthio group enhances hydrophobic interactions with bacterial membranes.

- Radical Scavenging : The structural configuration allows for effective electron donation to free radicals.

- Enzyme Binding : The compound's specific functional groups facilitate binding to active sites on enzymes like alpha-glucosidase.

Data Table

科学研究应用

Anticancer Activity

Research indicates that derivatives of glucopyranosides exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that similar compounds can disrupt cellular signaling pathways critical for cancer cell survival and proliferation.

Antidiabetic Properties

Glycosides are known for their potential in managing diabetes by modulating glucose metabolism. The compound's structure suggests it may enhance insulin sensitivity or inhibit α-glucosidase activity, thereby reducing postprandial blood glucose levels. Preliminary studies have indicated that such compounds can be effective in lowering blood sugar levels in diabetic models.

Antiviral Activity

The compound's unique functional groups may also confer antiviral properties. Research on related compounds has demonstrated efficacy against various viral infections, including HIV and influenza. The mechanism often involves inhibiting viral replication or entry into host cells, making it a candidate for further investigation in antiviral drug development.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of glucopyranoside derivatives, including compounds structurally related to 1-(Ethylthio)-2-O-(4-oxopentanoyl)-3-O-benzyl-4-O,6-O-benzylidene-1-deoxy-beta-D-glucopyranose. The results showed significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Case Study 2: Antidiabetic Effects

In another research effort, scientists evaluated the antidiabetic effects of a series of glucoside derivatives in diabetic rats. The study found that administration of these compounds resulted in a marked decrease in blood glucose levels and improved insulin sensitivity, suggesting a potential therapeutic role for similar structures in diabetes management.

Data Tables

| Application | Mechanism | Research Findings |

|---|---|---|

| Anticancer Activity | Induction of apoptosis | Significant cytotoxicity against cancer cell lines |

| Antidiabetic Properties | Modulation of glucose metabolism | Decrease in blood glucose levels in diabetic models |

| Antiviral Activity | Inhibition of viral replication | Efficacy against HIV and influenza viruses |

化学反应分析

Structural Features Influencing Reactivity

The compound features:

-

4,6-O-Benzylidene acetal : Conformationally locks the glucose ring into a rigid half-chair or boat conformation, enhancing β-selectivity in glycosylations .

-

1-Ethylthio group : Serves as a leaving group during glycosylation when activated by thiophilic promoters (e.g., BSP/TfO) .

-

2-O-(4-Oxopentanoyl) : Electron-withdrawing ester group reduces nucleophilicity at O2 but may participate in neighboring group stabilization.

-

3-O-Benzyl : Sterically shields O3 while providing stability under acidic/basic conditions .

Glycosylation Reactions

Activation of the ethylthio group with 1-benzenesulfinylpiperidine (BSP)/TfO generates a glycosyl triflate intermediate, which undergoes nucleophilic substitution.

Benzylidene Acetal Cleavage

-

Outcome : Regenerates 4-OH and 6-OH groups, enabling further functionalization (e.g., phosphorylation, sulfation).

3-O-Benzyl Removal

-

Outcome : Exposes O3 for selective glycosylation or oxidation.

2-O-(4-Oxopentanoyl) Modifications

-

Hydrolysis : Under basic conditions (NaHCO, HO/THF), the ester hydrolyzes to a carboxylic acid, altering electronic effects at O2.

-

Transesterification : Reacts with alcohols (e.g., methanol, benzyl alcohol) catalyzed by DMAP to install new ester groups.

Ethylthio Group Replacement

-

Oxidation : With mCPBA, converts to sulfoxide (R-S(O)-Et), altering leaving-group ability.

-

Halogenation : Treatment with NBS or NIS replaces ethylthio with bromo/iodo groups for radical-mediated couplings.

Comparative Reactivity with Analogs

| Modification | β:α Selectivity | Activation Energy | Reference |

|---|---|---|---|

| 2-O-Benzyl (unfluorinated) | 12:1 | Low | |

| 2-O-(4-Oxopentanoyl) (this work) | 8:1 | Moderate | Inferred |

| 3-Deoxy-3-fluoro | 1.5:1 | High |

Computational Insights

DFT studies on analogous 4,6-O-benzylidene glucopyranosyl triflates suggest:

相似化合物的比较

Structural and Functional Group Comparisons

Key Observations :

- Ethylthio vs.

- Benzylidene Acetal : The benzylidene group (C4,6) is shared with compounds in and , enabling regioselective deprotection under mild acidic conditions (e.g., dilute acetic acid).

- Unique 4-Oxopentanoyl Group: Unlike acetyl or benzoyl esters in and , the 4-oxopentanoyl group at C2 introduces a reactive ketone, enabling oxime ligation or reductive amination for bioconjugation.

Stability and Reactivity

- Acid Sensitivity : The benzylidene acetal is labile under acidic conditions (e.g., 80% acetic acid), similar to compounds in and .

- Oxidative Stability : The ethylthio group is stable to oxidation, unlike thioglycosides with electron-rich aromatic thiols (e.g., ’s octyloxyphenylthio group) .

- Keto Group Applications: The 4-oxopentanoyl ester’s ketone can undergo nucleophilic additions (e.g., hydrazine coupling), a feature absent in compounds with inert acetyl or benzyl groups.

准备方法

Starting Material and Protective Group Strategy

The synthesis typically begins with 4,6-O-benzylidene-D-glucopyranose derivatives, which serve as key intermediates due to their conformational rigidity and ability to direct stereoselectivity in subsequent glycosylation reactions. The 4,6-O-benzylidene acetal protects the diol at positions 4 and 6, while benzyl groups protect hydroxyls at other positions such as O-3, enabling selective functionalization at O-2 and the anomeric center.

- The 4,6-O-benzylidene group stabilizes the sugar ring and influences the stereochemical outcome of glycosylation.

- The O-3 position is protected with a benzyl group (O-benzylation), which is stable under many reaction conditions.

- The O-2 position is acylated with a 4-oxopentanoyl group, introducing a keto-functionalized acyl substituent.

Formation of the 1-(Ethylthio) Glycoside

The anomeric position is converted into a thioglycoside by introducing an ethylthio group. This is commonly achieved by treating the corresponding hemiacetal or glycosyl halide with ethanethiol under acidic or Lewis acid catalysis, or by displacement of a suitable leaving group with ethanethiolate nucleophile.

- The ethylthio group is introduced at the anomeric center to form a β-thioglycoside, which is a stable glycosyl donor for further glycosylation reactions.

- The β-configuration is favored, often confirmed by NMR analysis and specific rotation measurements.

Selective Acylation at O-2 with 4-Oxopentanoyl Group

The acylation of the O-2 hydroxyl with 4-oxopentanoyl chloride or anhydride is performed under controlled conditions to avoid acylation at other hydroxyl groups.

- The reaction is typically conducted in the presence of a base such as pyridine or triethylamine to scavenge the acid formed.

- The keto functionality in the 4-oxopentanoyl group is preserved by mild reaction conditions to prevent side reactions.

- The acylation step is monitored by TLC and NMR to confirm selective substitution.

Benzylidene Acetal Formation and Stability

The 4-O,6-O-benzylidene acetal is introduced or maintained throughout the synthesis to lock the sugar ring conformation.

- Formation is achieved by condensation of the diol with benzaldehyde under acidic catalysis.

- The benzylidene group is stable under the conditions used for thioglycoside formation and acylation.

- It plays a crucial role in directing the stereochemistry of glycosylation and in stabilizing intermediates.

Experimental Observations and Characterization

- NMR Spectroscopy: Detailed ^1H and ^13C NMR data confirm the structure, including the presence of the ethylthio group, benzyl and benzylidene protections, and the 4-oxopentanoyl acyl group.

- Specific Rotation: Measurements support the β-configuration of the glycosidic linkage.

- Stability: The compound and its intermediates show good stability under reaction conditions, facilitating purification and subsequent transformations.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Protection of 4,6-diol | Benzaldehyde, acid catalyst | Formation of 4,6-O-benzylidene acetal |

| 2 | O-3 Benzylation | Benzyl bromide, base | Selective protection of O-3 hydroxyl |

| 3 | Thioglycoside formation at C-1 | Ethanethiol, Lewis acid or nucleophilic substitution | Introduction of ethylthio group at anomeric carbon, β-selectivity |

| 4 | O-2 Acylation | 4-Oxopentanoyl chloride/anhydride, base | Selective acylation of O-2 hydroxyl |

| 5 | Purification and characterization | Chromatography, NMR, polarimetry | Confirmation of structure and stereochemistry |

Research Findings and Mechanistic Insights

- The 4,6-O-benzylidene group imposes conformational constraints that favor β-anomer formation in thioglycoside synthesis.

- The presence of the 4-oxopentanoyl group at O-2 affects electronic properties and may influence glycosylation reactivity and selectivity.

- Thioglycosides with ethylthio groups are stable glycosyl donors that can be activated under mild conditions for further glycosylation reactions.

- The stereochemical outcome of glycosylation is influenced by the torsional interactions around the sugar ring, particularly involving the O2-C2-C3-O3 atoms, which is modulated by protective groups like benzyl and benzylidene.

常见问题

Q. Table 1. Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Benzylation | NaH, BnBr, DMF, 0°C → RT | 49% | |

| Benzylidene cleavage | 80% AcOH, 40°C, 2h | 85% | |

| Thioglycoside activation | NIS, AgOTf, DCM, −20°C | 62% |

Q. Table 2. NMR Chemical Shifts (CDCl)

| Proton | δ (ppm) | Assignment |

|---|---|---|

| Benzylidene CH | 5.50 (s) | 4-O,6-O acetal |

| Anomeric (C1) | 4.88 (d, J=10.2 Hz) | β-configuration |

| Ethylthio (CH) | 1.32 (t, J=7.5 Hz) | SCHCH |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。